molecular formula C7H4Cl2N2S B15068472 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine CAS No. 1823921-18-1

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine

Cat. No.: B15068472
CAS No.: 1823921-18-1
M. Wt: 219.09 g/mol
InChI Key: XTWXLRGSYBNCTP-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2S It is a derivative of thieno[3,2-d]pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 7, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylthiophene with guanidine hydrochloride in the presence of a base, followed by chlorination to introduce the chlorine atoms at the desired positions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine is unique due to the specific positions of the chlorine atoms and the methyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1823921-18-1

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

4,7-dichloro-2-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H4Cl2N2S/c1-3-10-5-4(8)2-12-6(5)7(9)11-3/h2H,1H3

InChI Key

XTWXLRGSYBNCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2Cl

Origin of Product

United States

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